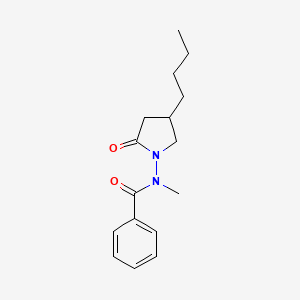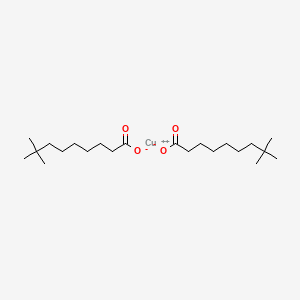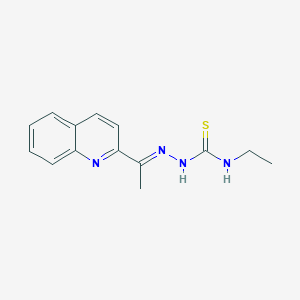
2-Acetylquinoline 4-ethylthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is a chemical compound with the molecular formula C14H16N4S It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide typically involves the reaction of quinoline derivatives with hydrazinecarbothioamide. One common method includes the condensation reaction between 2-quinolinecarboxaldehyde and N-ethylhydrazinecarbothioamide under reflux conditions in ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters more precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding hydrazine derivatives.
Applications De Recherche Scientifique
N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cellular pathways.
Mécanisme D'action
The mechanism of action of N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to chelate metal ions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarboxamide
- N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide
- N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide
Uniqueness
N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quinoline moiety allows for strong interactions with biological targets, while the hydrazinecarbothioamide group provides versatility in chemical reactions. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H16N4S |
|---|---|
Poids moléculaire |
272.37 g/mol |
Nom IUPAC |
1-ethyl-3-[(E)-1-quinolin-2-ylethylideneamino]thiourea |
InChI |
InChI=1S/C14H16N4S/c1-3-15-14(19)18-17-10(2)12-9-8-11-6-4-5-7-13(11)16-12/h4-9H,3H2,1-2H3,(H2,15,18,19)/b17-10+ |
Clé InChI |
NNVCTXOMSDBHPZ-LICLKQGHSA-N |
SMILES isomérique |
CCNC(=S)N/N=C(\C)/C1=NC2=CC=CC=C2C=C1 |
SMILES canonique |
CCNC(=S)NN=C(C)C1=NC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




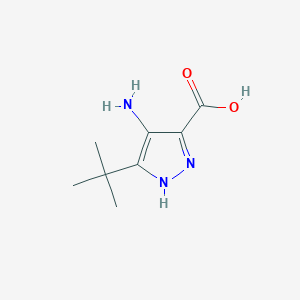
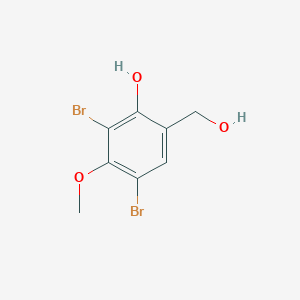

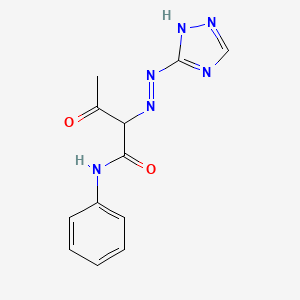
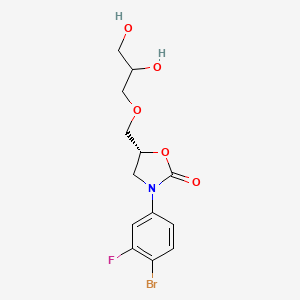
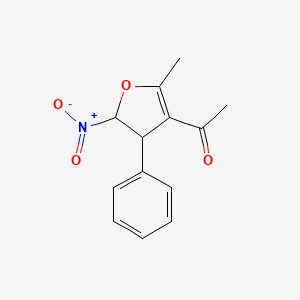

![Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-](/img/structure/B12901048.png)
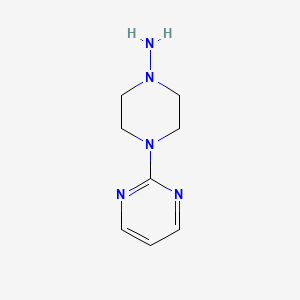
![1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12901061.png)
